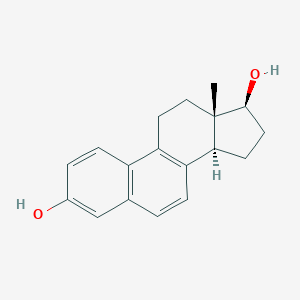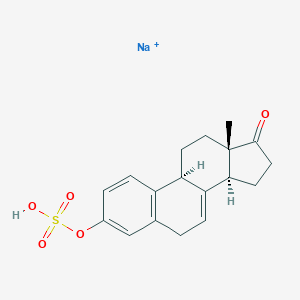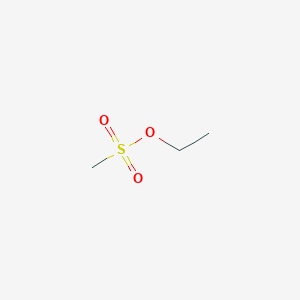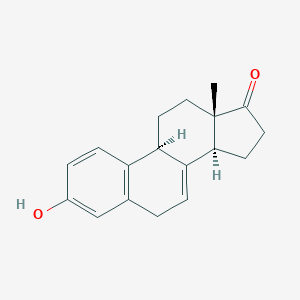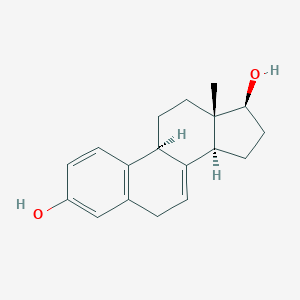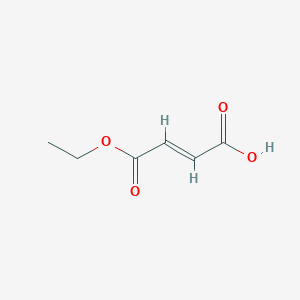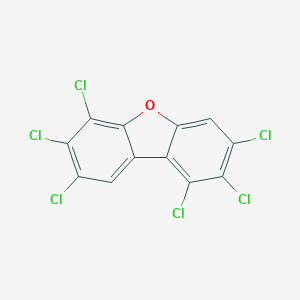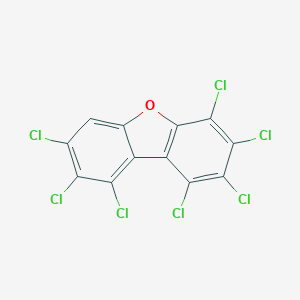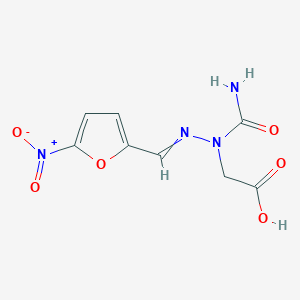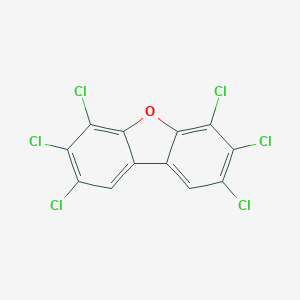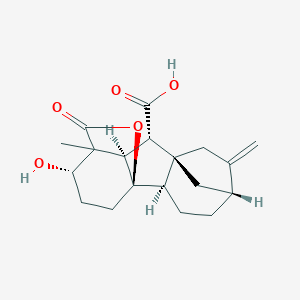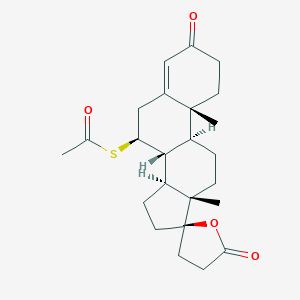
7|Spironolacton
Übersicht
Beschreibung
Spironolactone is a medication used in the management and treatment of hypertension and heart failure with some indications aside from cardiovascular disease . It is a potassium-sparing diuretic that prevents your body from absorbing too much salt and keeps your potassium levels from getting too low .
Synthesis Analysis
The synthetic routes to drugs containing a spirocycle, such as Spironolactone, have been a topic of interest in both industry and academia . A 2018 synthesis of the core piperidine spirocycle needed for fluspirilene assembly was reported . The synthetic method uses inexpensive and easy-to-handle n-butyraldehyde .
Molecular Structure Analysis
The molecular formula of 7-Beta-Spironolactone is C24H32O4S. It has an average mass of 416.573 Da and a monoisotopic mass of 416.202118 Da .
Chemical Reactions Analysis
The new spiro β-lactams obtained are the core for the preparation of different types of peptidomimetics using well-established peptide chemistry .
Physical And Chemical Properties Analysis
The density of 7-Beta-Spironolactone is 1.2±0.1 g/cm3. It has a boiling point of 597.0±50.0 °C at 760 mmHg. The molar refractivity is 112.7±0.4 cm3. It has 4 H bond acceptors and 2 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung und Chemosensibilisierung
Spironolacton, ein klassisches kaliumsparendes Diuretikum, hat sich in der Krebstherapie als vielversprechend erwiesen. Forscher haben berichtet, dass es Antikrebswirkungen durch die Unterdrückung der DNA-Schadensreparatur ausübt . Darüber hinaus verstärkt Spironolacton die Wirkung von nicht-DNA-schädigenden Antikrebsmitteln wie Gemcitabin und epidermalem Wachstumsfaktor-Rezeptor-Tyrosinkinase-Inhibitoren (EGFR-TKIs). Durch die Reduzierung der Expression von Survivin (einem antiapoptotischen Protein) sensibilisiert Spironolacton Krebszellen für diese Medikamente, was zu verbesserten Ergebnissen sowohl in vitro als auch in Maus-Xenograft-Modellen führt.
Verbesserung der COVID-19-Prognose
Die integrative Analyse des funktionellen genomischen Screenings und klinischer Daten hat Spironolacton als ein Top-Kandidatenmedikament identifiziert, das mit einer verbesserten klinischen Prognose bei COVID-19-Patienten verbunden ist. Insbesondere korreliert es mit einer Reduzierung der Aufnahme auf die Intensivstation (ICU) und einem verringerten Bedarf an mechanischer Beatmung .
Androgen-vermittelte Erkrankungen
Neben seinen diuretischen Eigenschaften antagonisiert Spironolacton den Androgenrezeptor. Daher war es wirksam bei der Behandlung von Erkrankungen wie Akne, Haarausfall und Hirsutismus bei Frauen .
Hypertonie als Folge von Anti-Angiogenese-Medikamenten
In Fällen, in denen Hypertonie als Nebenwirkung von Anti-Angiogenese-Medikamenten auftritt, bietet Spironolacton eine gut verträgliche Lösung .
Hirnödem bei Hirntumorpatienten
Spironolacton behandelt effektiv Hirnödeme, die durch Hirntumoren verursacht werden, bietet Linderung und kann neurologische Symptome verbessern .
Wirkmechanismus
Target of Action
7|A-Spironolactone, also known as 7-Beta-Spironolactone, primarily targets the mineralocorticoid receptors . It binds to these receptors and functions as an aldosterone antagonist . Aldosterone is a hormone that regulates sodium and potassium balance in the body. By blocking the action of aldosterone, 7|A-Spironolactone promotes sodium and water excretion and potassium retention .
Mode of Action
7|A-Spironolactone acts by competitively binding to the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule . This competitive binding blocks the effect of aldosterone, leading to increased excretion of sodium and water, while potassium is retained .
Biochemical Pathways
The action of 7|A-Spironolactone affects several biochemical pathways. It suppresses the up-regulation of proinflammatory cytokines (TNFα, IL-6, and monocyte chemoattractant protein-1), the gluconeogenic gene phosphoenolpyruvate carboxykinase, and the transcription factor carbohydrate response element binding protein and its downstream lipogenic enzymes .
Pharmacokinetics
7|A-Spironolactone is rapidly and extensively metabolized. The mean time to reach peak plasma concentration of spironolactone and the active metabolite, canrenone, in healthy volunteers is 2.6 and 4.3 hours, respectively . The mean half-life of spironolactone is 1.4 hours, and the mean half-life values of its metabolites including canrenone, 7-α- (thiomethyl) spirolactone (TMS), and 6-β-hydroxy-7-α- (thiomethyl) spirolactone (HTMS) are 16.5, 13.8, and 15 hours, respectively . These metabolites are excreted primarily in the urine and secondarily in bile .
Result of Action
The molecular and cellular effects of 7|A-Spironolactone’s action include amelioration of systemic glucose and lipid metabolism induced by high-fat and high-fructose diet feeding . It effectively improves hepatic steatosis and inflammation and suppresses enhanced gluconeogenesis . In vitro assays have shown a time- and dose-dependent drug inhibitory effect on viral entry, with a strong negative correlation between spironolactone dose and infected cell count .
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of 7|A-Spironolactone. For instance, a high-fat and high-fructose diet can induce phenotypes of metabolic syndrome, including insulin resistance, hypertension, dyslipidemia, and fatty liver . Treatment with spironolactone can significantly suppress these increments, demonstrating that diet can significantly influence the compound’s action .
Safety and Hazards
Spironolactone is associated with some side effects including gynecomastia (enlargement of a man’s breasts), hyponatremia (low sodium levels), hypomagnesia (low magnesium levels), lowered testosterone levels, and hyperkalemia (high potassium levels) . It is recommended to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .
Zukünftige Richtungen
There is increasing interest in the role of aldosterone antagonists, particularly spironolactone, in the treatment of heart failure with preserved ejection fraction (HFpEF). Some evidence suggests that spironolactone may reduce myocardial fibrosis, reduce left ventricular mass, and decrease the amount of extracellular volume expansion in HFpEF patients .
Biochemische Analyse
Biochemical Properties
7|A-Spironolactone binds to mineralocorticoid receptors and functions as an aldosterone antagonist . It promotes sodium and water excretion and potassium retention . It is also known to interact with androgen receptors, exhibiting antiandrogenic effects .
Cellular Effects
7|A-Spironolactone influences cell function by altering ion transport and fluid balance within the cell . It reduces the effects of aldosterone on gene expression, thereby influencing cellular metabolism . It also has antiandrogenic effects, which can influence cell signaling pathways .
Molecular Mechanism
The molecular mechanism of 7|A-Spironolactone involves its binding to mineralocorticoid and androgen receptors, acting as an antagonist . This binding inhibits the action of aldosterone and androgens at the molecular level, affecting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of 7|A-Spironolactone can change over time in laboratory settings. For instance, adverse effects occurred in 26.3% of patients in a long-term treatment study, leading to discontinuation of the drug in 84.7% of these cases .
Dosage Effects in Animal Models
In animal models, the effects of 7|A-Spironolactone can vary with different dosages . For instance, the dosage for diuretic use is 2–4 mg/kg, orally, every 24 hours . Lower dosages may be considered for inhibition of the renin-angiotensin-aldosterone system .
Metabolic Pathways
7|A-Spironolactone is involved in several metabolic pathways. It is firstly deacetylated to 7-α-thiospironolactone, which is then S-methylated to 7α-thiomethylspironolactone (7α-TMS), or dethioacetylated to canrenone .
Transport and Distribution
7|A-Spironolactone is transported and distributed within cells and tissues via its interaction with various transporters and binding proteins
Subcellular Localization
Given its role as a mineralocorticoid receptor antagonist, it is likely to be found in areas of the cell where these receptors are located, such as the cytoplasm and nucleus .
Eigenschaften
IUPAC Name |
S-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSZDCAJNLERA-KVXIHFSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467802 | |
| Record name | 7-beta-Spironolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33784-05-3 | |
| Record name | 17alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7beta-mercapto-3-oxo-, gamma-lactone, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033784053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-beta-Spironolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17.ALPHA.-PREGN-4-ENE-21-CARBOXYLIC ACID, 17-HYDROXY-7.BETA.-MERCAPTO-3-OXO-, .GAMMA.-LACTONE, ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK6P5VN96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





